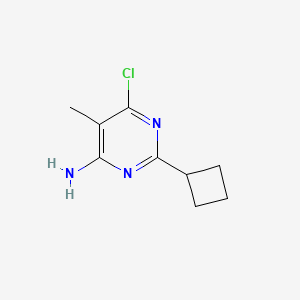![molecular formula C9H13N3O2 B13176936 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B13176936.png)
6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one is a compound with a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a dihydropyrimidinone moiety. The presence of these functional groups makes it a versatile scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one typically involves the construction of the pyrrolidine ring followed by the formation of the dihydropyrimidinone moiety. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated processes and advanced purification techniques .
Chemical Reactions Analysis
6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The dihydropyrimidinone moiety can be reduced to form tetrahydropyrimidinones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and dihydropyrimidinone moiety can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:
6-[3-(Hydroxymethyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one: This compound has a piperidine ring instead of a pyrrolidine ring, which may result in different biological activities and properties.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and functional groups, leading to diverse applications and effects.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability, reactivity, and biological activity .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)pyrrolidin-1-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O2/c13-5-7-1-2-12(4-7)8-3-9(14)11-6-10-8/h3,6-7,13H,1-2,4-5H2,(H,10,11,14) |
InChI Key |
HUCHGIWJSVNURU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CO)C2=CC(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


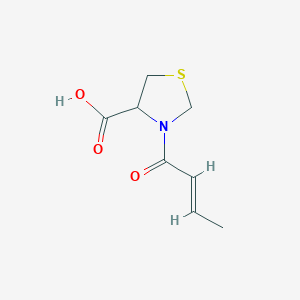
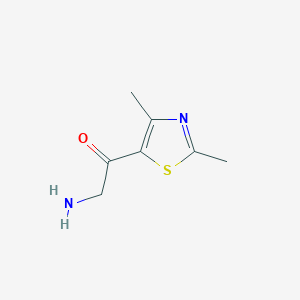
![4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13176863.png)
![{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13176867.png)


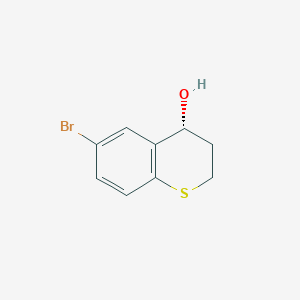
methanol](/img/structure/B13176889.png)
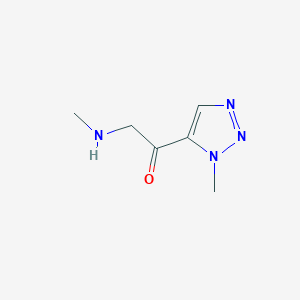
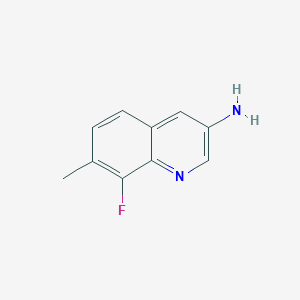
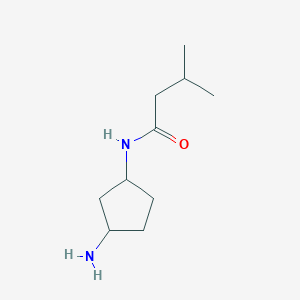
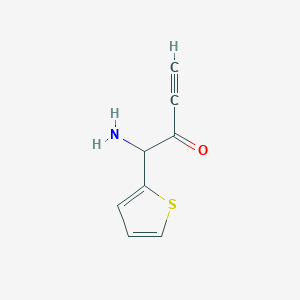
![2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13176915.png)
